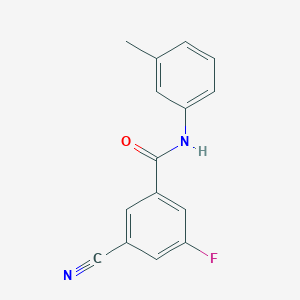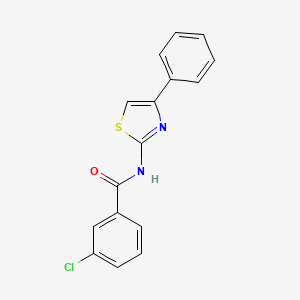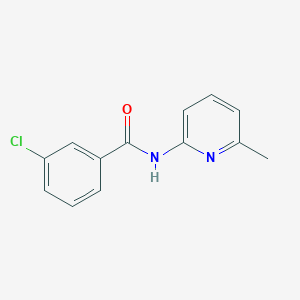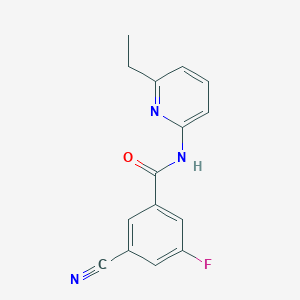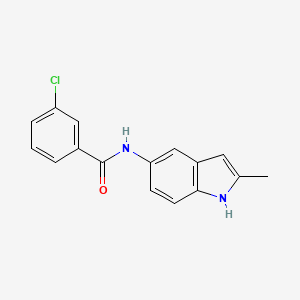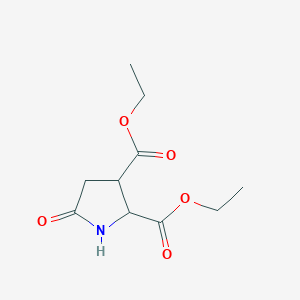
3-Ethoxycarbonylpyroglutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxycarbonylpyroglutamate is a derivative of pyroglutamic acid, a naturally occurring amino acid derivative. This compound is characterized by the presence of an ethoxycarbonyl group attached to the pyroglutamate structure. Pyroglutamic acid itself is known for its role in various biological processes, including the glutathione cycle. The modification with an ethoxycarbonyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 3-ethoxycarbonylpyroglutamate typically involves the esterification of pyroglutamic acid. One common method is the reaction of pyroglutamic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-Ethoxycarbonylpyroglutamate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield pyroglutamic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethoxycarbonylpyroglutamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used to study the role of pyroglutamic acid derivatives in biological systems, including their metabolic pathways and interactions with enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethoxycarbonylpyroglutamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modifying the activity of enzymes involved in the glutathione cycle or other metabolic pathways. The ethoxycarbonyl group can influence the compound’s binding affinity and specificity for these targets, potentially altering its biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
3-Ethoxycarbonylpyroglutamate can be compared with other pyroglutamate derivatives, such as:
Pyroglutamic acid: The parent compound, which lacks the ethoxycarbonyl group.
N-acetylpyroglutamate: Another derivative with an acetyl group instead of an ethoxycarbonyl group.
Pyroglutamate-3 Aβ: A modified amyloid-beta peptide associated with Alzheimer’s disease. The uniqueness of this compound lies in its specific chemical modification, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H15NO5 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
diethyl 5-oxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-7(12)11-8(6)10(14)16-4-2/h6,8H,3-5H2,1-2H3,(H,11,12) |
Clave InChI |
OUZUMLMSKXXOLI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(=O)NC1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





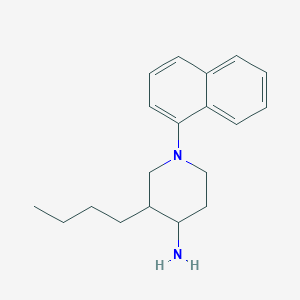
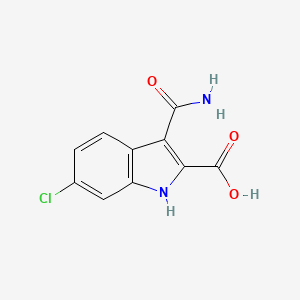
![3-Bromo-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842946.png)
![3-Butyl-[1,4]oxazepan-(5Z)-ylideneamine](/img/structure/B10842952.png)
